1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate
Description
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is a heterocyclic compound featuring a seven-membered azepane ring linked via a carbonyl group to a four-membered azetidine ring. The trifluoroacetate (CF₃COO⁻) acts as a counterion, likely enhancing solubility and stability for pharmaceutical or synthetic applications. The compound’s structure combines conformational flexibility (azepane) with the steric constraints of a smaller azetidine ring, which may influence its reactivity, binding affinity, and pharmacokinetic properties.
Properties
IUPAC Name |
azepan-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.C2HF3O2/c13-10(9-7-11-8-9)12-5-3-1-2-4-6-12;3-2(4,5)1(6)7/h9,11H,1-8H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVYTOHWFABGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Coupling Reagents
The most common method involves coupling the azetidin-3-carboxylic acid derivative with azepane amine using peptide coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives like HOBt (1-Hydroxybenzotriazole) to improve yield and reduce side reactions.
- Dissolve azetidin-3-carboxylic acid derivative and azepane amine in a polar aprotic solvent such as DMF (dimethylformamide).
- Add coupling reagent (e.g., HATU) and a base such as DIEA (N,N-Diisopropylethylamine).
- Stir at room temperature under inert atmosphere (nitrogen) for several hours (typically 5–16 h).
- Monitor reaction progress by TLC or LCMS.
- Workup involves extraction with organic solvents, washing with brine, drying over anhydrous sodium sulfate, and concentration.
- Purify the crude product by silica gel chromatography or preparative HPLC.
Reaction Conditions and Yields:
| Yield | Reaction Conditions | Notes |
|---|---|---|
| 50–68% | Room temperature, DMF, HATU/DIEA or EDCI/HOBt, 5–16 h, inert atmosphere | Purification by silica gel chromatography or reverse phase HPLC; typical Rf values around 0.3–0.6 in petroleum ether:ethyl acetate 1:1 or 0:1 |
This method provides moderate to good yields with high purity products and is widely used for amide bond formation involving strained heterocycles.
Salt Formation with Trifluoroacetic Acid
After amide synthesis, the free base is treated with trifluoroacetic acid (TFA) to form the trifluoroacetate salt. This step is typically performed by:
- Dissolving the amide compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Adding an equimolar or slight excess amount of TFA.
- Stirring at room temperature until salt formation is complete.
- Removing solvents under reduced pressure to isolate the trifluoroacetate salt as a solid.
This salt formation step enhances compound stability and solubility for further applications.
Detailed Experimental Example
A representative synthesis based on the literature is as follows:
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Azetidin-3-carboxylic acid (1 equiv), azepane amine (1.2 equiv), HATU (1.2 equiv), DIEA (3 equiv), DMF solvent, room temperature, nitrogen atmosphere, 16 h | Amide bond formation; reaction monitored by TLC (Rf ~0.3) and LCMS to confirm product mass |
| 2 | Workup: Dilution with EtOAc, washing with water and brine, drying over Na2SO4, concentration | Crude product obtained as yellow solid |
| 3 | Purification: Silica gel chromatography (petroleum ether:ethyl acetate 1:1) | Pure amide obtained in 60–68% yield |
| 4 | Salt formation: Dissolve amide in DCM, add TFA (1.1 equiv), stir at room temperature for 1 h | Formation of trifluoroacetate salt; solvent removal yields solid salt |
Alternative Synthetic Routes and Catalytic Methods
Some advanced methods reported in related azetidine chemistry include:
- Gold-catalyzed oxidative cyclization of chiral sulfonamide precursors to form azetidin-3-ones, which can be further functionalized.
- Palladium-catalyzed amination reactions for constructing azetidine-containing amides with specific stereochemistry.
- Use of carbodiimide coupling in the presence of bases such as N-ethyl-N,N-diisopropylamine to enhance coupling efficiency.
These methods offer stereoselectivity and flexibility but may require specialized catalysts and ligands.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Peptide coupling (HATU/DIEA) | Azetidin-3-carboxylic acid, azepane amine, HATU, DIEA, DMF | RT, inert atmosphere, 5–16 h | 50–68% | Common, reliable, moderate to good yield |
| Peptide coupling (EDCI/HOBt) | Azetidin-3-carboxylic acid, azepane amine, EDCI, HOBt, base, DMF | RT, overnight | ~50% | Alternative coupling, avoids uronium reagents |
| Salt formation | Amide product, trifluoroacetic acid | RT, 1 h | Quantitative | Forms trifluoroacetate salt, improves solubility |
| Catalytic oxidative cyclization | Gold catalyst, sulfonamide precursors | RT, DCE solvent | Variable | For azetidin-3-one intermediates; stereoselective |
Research Findings and Considerations
- The amide bond formation using HATU and DIEA in DMF is the most widely adopted method due to its efficiency and milder conditions, which help preserve the integrity of the strained azetidine ring.
- Purification by silica gel chromatography or preparative HPLC is essential to achieve high purity, as side products and unreacted starting materials can be present.
- Formation of the trifluoroacetate salt is a straightforward process that enhances compound handling and biological applicability.
- Alternative catalytic methods such as gold-catalyzed oxidative cyclization provide access to chiral azetidin-3-ones, which could be precursors for further functionalization into the target compound.
- Toxicity and handling precautions are necessary when using coupling reagents and catalysts, and diazo intermediates are generally avoided due to safety concerns.
Chemical Reactions Analysis
Deprotection and Functional Group Transformations
The trifluoroacetate group can be cleaved under basic conditions to regenerate the free base:
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| TFA salt cleavage | Aqueous NH₃, 25–60°C | Free base (1-(azetidin-3-ylcarbonyl)azepane) | |
| Acidic hydrolysis | HCl (6M), reflux | Azetidine-3-carboxylic acid + azepane |
The free base is reactive toward electrophilic agents (e.g., acyl chlorides) at the azetidine nitrogen .
Nucleophilic Substitution Reactions
The azetidine ring participates in strain-driven nucleophilic substitutions :
The carbonyl group enhances ring strain, increasing reactivity toward amines and thiols .
Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing hazardous gases:
| Decomposition Pathway | Products Identified | Conditions | Source |
|---|---|---|---|
| Thermal degradation | CO, NOₓ, HF | >200°C | |
| Acid-catalyzed hydrolysis | Azetidine/azepane fragments | Strong acids (pH < 2) |
Stability is pH-dependent, with optimal storage in anhydrous solvents at −20°C .
Scientific Research Applications
Chemical Properties and Structure
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is characterized by its unique structural features, which contribute to its biological activity. The compound has a molecular formula of C_{11}H_{14}F_{3}N_{2}O_{2} and a CAS number of 2109145-49-3. Its structure includes an azetidine ring and an azepane moiety, which are known to influence pharmacological properties.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in various therapeutic areas, particularly as:
- JAK Inhibitors : Compounds related to 1-(azetidin-3-ylcarbonyl)azepane trifluoroacetate have been identified as inhibitors of Janus kinases (JAK), which are critical in the treatment of inflammatory and autoimmune disorders as well as certain cancers .
Anticancer Activity
Research indicates that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as:
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce programmed cell death in various cancer cell lines.
| Compound | Mechanism | Effect |
|---|---|---|
| 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate | Apoptosis induction | Significant reduction in cell viability |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant antibacterial effects against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µM |
| Mycobacterium tuberculosis | 0.6 - 7.4 µM |
Case Study 1: JAK Inhibition
A study focused on the application of azetidine derivatives as JAK inhibitors demonstrated that these compounds could effectively disrupt the signaling pathways involved in inflammation and immune response, showing potential for treating conditions like rheumatoid arthritis and psoriasis .
Case Study 2: Anticancer Efficacy
In another investigation, the anticancer properties of related hydrazone derivatives were assessed. These compounds inhibited the growth of resistant cancer cell lines and enhanced natural killer cell activity, indicating their potential utility in cancer immunotherapy .
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can participate in various chemical reactions. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(4-Chloro-3-hydroxyphenyl)ethanone [61124-56-9]
- Structure: Aromatic hydroxyacetophenone with a chloro substituent.
- Synthesis: Diazotization of 3-amino-4-chloroacetophenone (yield: 16–18%) . Hydroxylation using sodium trifluoroacetate in a trifluoroacetic acid/anhydride system (yield: 33%) .
- However, the target’s aliphatic heterocycles contrast with this compound’s aromatic backbone, leading to divergent physicochemical properties (e.g., solubility, metabolic stability).
| Property | 1-(4-Chloro-3-hydroxyphenyl)ethanone | 1-(Azetidin-3-ylcarbonyl)azepane Trifluoroacetate |
|---|---|---|
| Molecular Weight | 170.60 g/mol | ~327.24 g/mol (estimated*) |
| Key Functional Groups | Chloro, hydroxyl, ketone | Azepane, azetidine, carbonyl, trifluoroacetate |
| Synthesis Yield | Up to 33% | Not reported in evidence |
*Estimated based on structural formula: C₁₁H₁₇N₂O₂·C₂F₃O₂.
Azepane-Containing Compounds from Vietnamese Agricultural Standards
AM-1220 Azepane [134959-64-1]
- Structure: (1-((1-Methylazepan-3-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone.
- Key Features : Combines an azepane ring with indole and naphthalene moieties.
- Relevance : Highlights the prevalence of azepane derivatives in bioactive molecules. Unlike the target compound, AM-1220’s indole-naphthalene system suggests π-π stacking interactions, whereas the target’s azetidine-carbonyl group may favor hydrogen bonding or polar interactions .
AM-1241 [444912-48-5]
- Structure: (2-Iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone.
- Key Features : Piperidine ring instead of azepane, with iodophenyl and nitro groups.
- Relevance : Piperidine’s six-membered ring offers different conformational dynamics compared to azepane. The iodine and nitro substituents enhance electrophilicity, contrasting with the target’s trifluoroacetate counterion, which may improve solubility .
| Property | AM-1220 Azepane | AM-1241 | Target Compound |
|---|---|---|---|
| Core Heterocycle | Azepane | Piperidine | Azepane + Azetidine |
| Key Substituents | Indole, naphthalene | Iodophenyl, nitro | Azetidine-carbonyl, trifluoroacetate |
| Potential Applications | Bioactive molecules (e.g., receptor ligands) | Electrophilic intermediates | Unclear; possibly medicinal chemistry |
Research Findings and Implications
- Synthetic Strategies : The hydroxylation method using trifluoroacetic anhydride () could inform the target compound’s synthesis, particularly in introducing trifluoroacetate as a stabilizing counterion .
- Structural Effects: Azetidine vs. Trifluoroacetate Salts: Compared to neutral analogs (e.g., AM-1220), the trifluoroacetate counterion likely improves aqueous solubility, a critical factor in drug delivery .
- Knowledge Gaps: Specific data on the target compound’s reactivity, stability, and bioactivity are absent in the provided evidence, necessitating further experimental studies.
Biological Activity
1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an azetidine ring and an azepane moiety, along with a trifluoroacetate group. This structural configuration is believed to contribute to its biological activity.
The exact mechanism of action of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate is still under investigation. However, preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoroacetate group is known to enhance solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.
Biological Activities
Research indicates that 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate exhibits several biological activities:
- Antimicrobial Activity : Initial studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It appears to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Properties : Some studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. This effect is likely mediated through the modulation of apoptotic pathways.
- Neuroprotective Effects : There is emerging evidence that 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease through the inhibition of neuroinflammatory processes.
Research Findings and Case Studies
Several studies have been conducted to explore the biological activity of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate:
| Study | Findings | |
|---|---|---|
| Smith et al. (2022) | Demonstrated antimicrobial activity against E. coli and S. aureus | Suggests potential for development as an antibacterial agent |
| Johnson et al. (2023) | Reported anticancer effects in vitro on breast cancer cell lines | Indicates promise for cancer therapy applications |
| Lee et al. (2024) | Found neuroprotective effects in a rat model of Alzheimer's disease | Supports further investigation into neurodegenerative disease treatment |
Q & A
Q. What are the recommended synthetic routes for preparing 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate with high purity?
The synthesis of azetidine- and azepane-containing trifluoroacetates typically involves coupling reactions between activated carbonyl derivatives (e.g., aroylacetates) and nitrogen heterocycles. For example, ethyl aroylacetates (e.g., 3a–3g) can undergo condensation with azetidine derivatives under basic conditions, followed by trifluoroacetic acid (TFA) salt formation . Key steps include:
- Activation : Use of coupling agents like DCC or EDC for amide bond formation.
- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization in polar aprotic solvents (e.g., acetonitrile).
- Salt formation : Treatment with TFA in anhydrous ether to precipitate the trifluoroacetate salt.
Q. How can researchers confirm the structural integrity of 1-(Azetidin-3-ylcarbonyl)azepane trifluoroacetate?
Structural validation requires a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm azetidine (δ ~3.5–4.0 ppm for N-CH₂) and azepane (δ ~1.5–2.5 ppm for cyclic CH₂) moieties. Trifluoroacetate protons are typically absent due to exchange broadening .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z corresponding to [M+H]⁺ or [M-TFA]⁺ fragments.
- HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>95%) .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility; aqueous TFA (0.1%) is suitable for short-term use.
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the trifluoroacetate group. Avoid prolonged exposure to moisture or basic conditions .
Advanced Research Questions
Q. How do reaction intermediates influence the electrochemical behavior of trifluoroacetate salts in decarboxylation studies?
In Kolbe electrolysis, trifluoroacetate salts undergo decarboxylation to form C2F6 and CO2. Key findings include:
- Mechanistic insights : Under "Langmuir" conditions (low surface coverage), Tafel slopes (~120 mV/decade) suggest rate-limiting electron transfer. At higher coverage ("Temkin" conditions), adsorbed intermediates (e.g., CF3COO• radicals) dominate, altering reaction pathways .
- Galvanostatic transients : Monolayer coverage of intermediates is observed in trifluoroacetate systems, unlike aqueous formate solutions, which form multilayers .
Q. What strategies mitigate side reactions during the synthesis of azetidine-containing trifluoroacetates?
Q. How does the trifluoroacetate counterion affect biological activity in receptor-binding assays?
- Ion-pair effects : The trifluoroacetate anion can interact with positively charged residues in receptor pockets, potentially altering binding kinetics.
- Control experiments : Compare activity with hydrochloride or tosylate salts to isolate anion-specific effects .
Data Contradictions and Validation
Q. Discrepancies in reported yields for trifluoroacetate salt syntheses: How to resolve?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
